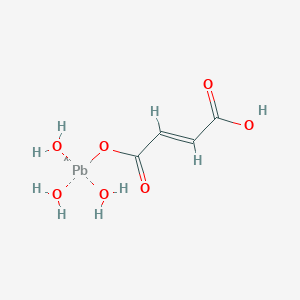

Lead maleate tribasic

Description

Properties

Molecular Formula |

C4H9O7Pb |

|---|---|

Molecular Weight |

376 g/mol |

InChI |

InChI=1S/C4H4O4.3H2O.Pb/c5-3(6)1-2-4(7)8;;;;/h1-2H,(H,5,6)(H,7,8);3*1H2;/q;;;;+1/p-1/b2-1+;;;; |

InChI Key |

UOXKGSPQWZTKSS-MBCFVHIPSA-M |

Isomeric SMILES |

C(=C/C(=O)O[Pb])\C(=O)O.O.O.O |

Canonical SMILES |

C(=CC(=O)O[Pb])C(=O)O.O.O.O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Solution-Based Synthesis Approaches

Solution-based methods are fundamental to the production of tribasic lead maleate (B1232345), relying on the dissolution of precursors and subsequent precipitation or crystallization of the final product. These techniques are widely utilized due to their scalability and control over reaction conditions.

Direct Precipitation Techniques for Lead Maleate Tribasic

Direct precipitation is a primary and straightforward method for synthesizing tribasic lead maleate. This approach involves the reaction of a lead source, typically lead(II) oxide (PbO), with maleic acid in an aqueous medium.

A notable synthesis involves the slow addition of maleic acid to a slurry of litharge (a form of PbO) in water. The reaction proceeds, leading to the formation of tribasic lead maleate hemihydrate, which can be isolated from the solution. The stoichiometry of the reactants is crucial; a specific molar ratio is required to favor the formation of the tribasic salt over other lead maleate species. The resulting product, with the formula [Pb₄O₃]C₂H₂(CO₂)₂·(1/2)H₂O, consists of infinite slabs of edge-sharing OPb₄ tetrahedra linked by tetradentate maleate anions. nih.gov

Detailed research findings indicate that the reaction is sensitive to the type of lead oxide precursor used and the reaction time. The slow conversion from the yellow-orange slurry of litharge to the off-white precipitate of tribasic lead maleate is characteristic of this synthesis.

Table 1: Parameters for Direct Precipitation of Tribasic Lead Maleate Hemihydrate

| Parameter | Value / Condition | Purpose / Observation |

|---|---|---|

| Lead Precursor | Lead(II) Oxide (Litharge, PbO) | Source of lead ions and the oxide backbone. |

| Acid | Maleic Acid (C₄H₄O₄) | Provides the maleate ligand. |

| Solvent | Water | Medium for the reaction slurry. |

| Stoichiometry | Controlled PbO to maleic acid ratio | Favors the formation of the tribasic structure. |

| Temperature | Ambient to slightly elevated | Influences reaction kinetics. |

| Observation | Slow color change from yellow-orange to creamy off-white | Indicates the gradual formation of the product. |

Controlled Crystallization Methods for Lead Maleate Systems

While direct precipitation yields the compound, controlled crystallization methods aim to produce crystals with specific sizes, morphologies, and low defect concentrations. For lead carboxylates, including potentially tribasic lead maleate, several parameters can be manipulated to achieve this control. These methods are based on carefully managing the supersaturation of the solution to influence nucleation and growth rates.

Key strategies include:

Solvent System Modification: The choice of solvent or the use of solvent mixtures can alter the solubility of the precursors and the final product, thereby controlling the crystallization rate. mdpi.com

Temperature Control: A gradual decrease in temperature (for systems with normal solubility) or a controlled increase in temperature (for systems with retrograde solubility) can be used to slowly induce crystallization. drexel.edu For methylammonium (B1206745) lead triiodide, for instance, crystallization is induced above 60°C in GBL solvent. drexel.edu

Use of Additives: The introduction of additives, such as other short-chain carboxylic acids, can influence the crystal habit and symmetry. mdpi.com For example, adding formic acid versus acetic acid was shown to change the crystal symmetry of methylammonium lead triiodide. mdpi.com

Evaporation Rate: Slow evaporation of the solvent is a common technique to gradually increase the concentration of the solute to the point of crystallization, often leading to larger, higher-quality crystals.

Table 2: Conceptual Parameters for Controlled Crystallization of Tribasic Lead Maleate

| Parameter | Method of Control | Expected Outcome |

|---|---|---|

| Supersaturation | Slow cooling, solvent evaporation, anti-solvent addition | Control over nucleation density and crystal size. |

| Solvent | Choice of polar/non-polar solvents or mixtures | Influences solubility, morphology, and crystal packing. |

| Temperature Gradient | Programmed heating/cooling cycles | Affects crystallization kinetics and can select for specific polymorphs. |

| Additives/Impurities | Introduction of capping agents or related molecules | Modifies crystal habit and can inhibit or promote growth on specific faces. |

| pH | Adjustment of the solution's acidity or basicity | Can influence the protonation state of maleic acid and the nature of lead species in solution. |

Solvothermal Synthesis for Controlled Particle Formation

Solvothermal synthesis is a powerful technique that involves a chemical reaction in a closed system (an autoclave) using a solvent at temperatures above its boiling point. The elevated temperature and autogenous pressure can lead to the formation of crystalline materials that may not be accessible under ambient conditions. This method offers excellent control over particle size, shape, and crystallinity. researchgate.net

For lead-based compounds, solvothermal and the related hydrothermal (where water is the solvent) methods have been successfully employed to synthesize a variety of materials, from nanoparticles to complex coordination polymers. researchgate.netnih.govsciopen.com By adjusting parameters such as the solvent, temperature, reaction time, and precursor concentration, it is possible to tune the morphology of the resulting particles, creating nanorods, nanowires, or uniform spherical aggregates. researchgate.netnih.gov

While a specific solvothermal synthesis for tribasic lead maleate is not prominently documented, the principles of the technique are applicable. A hypothetical solvothermal synthesis could involve reacting a lead salt (e.g., lead acetate) and maleic acid in a suitable solvent like ethanol (B145695), water, or a mixture, at temperatures in the range of 100-200°C. This approach could yield highly crystalline, nano- or micro-structured particles of tribasic lead maleate.

Table 3: Typical Parameters for Solvothermal Synthesis of Lead-Based Materials

| Parameter | Range / Condition | Influence on Product |

|---|---|---|

| Solvent | Water, Ethanol, Ethylene Glycol, etc. | Affects precursor solubility and reaction pathways. |

| Temperature | 100°C - 250°C | Controls reaction rate and crystallinity. |

| Pressure | Autogenous (1 - 100 atm) | Increases solvent density and reactant solubility. |

| Reaction Time | Several hours to days | Influences crystal growth and phase purity. nih.gov |

| Precursors | Lead salts (e.g., acetate, nitrate), Lead Oxide | Choice of precursor can affect reactivity and byproducts. researchgate.net |

| Additives/Surfactants | Polyethylene (B3416737) glycol (PEG), etc. | Can direct particle morphology and prevent agglomeration. researchgate.net |

Gel Diffusion Techniques for Crystal Growth Optimization

Gel diffusion is a method used to grow high-quality single crystals of sparingly soluble compounds. ias.ac.in The technique relies on slowing down the reaction and mass transport processes by conducting them within a gel matrix, such as silica (B1680970) gel. youtube.com This controlled environment minimizes convection and reduces the rate of nucleation, allowing for the growth of larger and more perfect crystals than are typically obtainable from direct precipitation. youtube.commdpi.com

The method generally involves two main setups:

Single Diffusion: One reactant is incorporated into the gel, and a solution of the second reactant is layered on top. The second reactant diffuses into the gel, where the reaction and subsequent crystallization occur. mdpi.com

Double Diffusion (U-tube): A U-shaped tube is filled with a pure gel. Solutions of the two reactants are then placed in opposite arms of the tube, and they diffuse towards each other through the gel, meeting in the middle to form crystals. youtube.com

For tribasic lead maleate, a potential gel diffusion experiment could involve setting up a sodium silicate (B1173343) gel in a test tube. A soluble lead salt solution (e.g., lead acetate) could be layered on top of the gel, which contains a solution of sodium maleate at a specific pH to favor the tribasic form. Over time, the lead ions would diffuse into the gel, reacting slowly to form well-defined crystals of tribasic lead maleate.

Growth Parameter Optimization in Gel Media

The success of the gel diffusion technique hinges on the careful optimization of several experimental parameters to control the diffusion rates and the conditions at the crystallization front.

Table 4: Key Parameters for Optimization in Gel Diffusion Crystal Growth

| Parameter | Method of Control | Influence on Crystal Growth |

|---|---|---|

| Gel Density | Varying the concentration of the gelling agent (e.g., sodium silicate). youtube.com | Affects the pore size of the gel, thereby controlling the diffusion rate of reactants. |

| Gel pH | Adjusting the amount of acid used to set the gel. youtube.com | Influences the stability of the gel and the solubility/reactivity of the precursors. |

| Reactant Concentration | Altering the concentration of the solutions layered on or incorporated into the gel. | Determines the level of supersaturation and can affect crystal size and number. |

| Temperature | Conducting the experiment in a temperature-controlled environment. youtube.com | Affects diffusion coefficients and the solubility of the product within the gel. |

| Gel Aging | Allowing the gel to set and stabilize for a period before adding reactants. | Ensures a more uniform gel structure for consistent diffusion. |

| Container Geometry | Using test tubes, U-tubes, or other specialized apparatus. ias.ac.in | Influences the diffusion path length and the location of crystal growth. |

Mechanistic Investigations of Formation Reactions

The precise mechanism for the formation of tribasic lead maleate is complex and not fully elucidated in the literature. However, by drawing parallels with the formation of other basic lead salts, such as tribasic lead sulfate, and considering the structure of the final product, a plausible pathway can be proposed. osti.gov The structure of tribasic lead maleate, featuring [Pb₄O₃]n²ⁿ⁺ slabs, suggests a mechanism involving hydrolysis, olation (formation of M-O-M bridges), and coordination with the maleate anion. nih.gov

A proposed mechanistic sequence is as follows:

Hydrolysis of Lead Oxide: In an aqueous slurry, lead(II) oxide (PbO) undergoes hydrolysis to form various hydrated lead(II) hydroxide (B78521) species, for example, Pb(OH)₂ or plumbite ions [Pb(OH)₃]⁻ in solution.

Reaction with Maleic Acid: The maleate dianion, C₄H₂O₄²⁻, formed from the deprotonation of maleic acid, reacts with the hydrated lead species. This is an acid-base reaction where the basic lead hydroxide species are neutralized.

Olation and Condensation: The initial lead-maleate-hydroxide intermediates undergo condensation reactions. This process, known as olation, involves the elimination of water molecules to form Pb-O-Pb bridges.

Structural Arrangement: These condensation reactions continue, leading to the formation of the characteristic infinite [Pb₄O₃] slabs found in the final crystal structure. The maleate anions act as cross-linking agents, bonding to lead atoms in adjacent slabs and holding the three-dimensional network together. nih.gov

This proposed mechanism highlights the dual role of water as both a solvent and a reactant (in hydrolysis) and the critical function of the maleate anion as a structuring agent that links the inorganic lead-oxide framework.

Crystallographic Investigations and Structural Elucidation

X-ray Diffraction Analysis of Lead Maleate (B1232345) Tribasic

X-ray diffraction (XRD) stands as a cornerstone technique for the structural analysis of crystalline materials like tribasic lead maleate. Both powder and single-crystal XRD methods have been utilized to elucidate its complex structure.

Powder X-ray Diffraction for Phase Identification and Structure Solution

Powder X-ray diffraction (PXRD) is a powerful tool for the initial identification and structural analysis of polycrystalline materials. For tribasic lead maleate hemihydrate, with the chemical formula [Pb₄O₃]C₂H₂(CO₂)₂·(1/2)H₂O, the structure was solved ab initio from PXRD data. nih.govfigshare.com This method confirmed the phase purity of the synthesized material and provided the foundational data for determining its crystal structure. The analysis revealed a structure composed of infinite slabs of edge-sharing OPb₄ tetrahedra. nih.govresearchgate.net These slabs, with the composition [Pb₄O₃], extend along the c-axis and are interconnected by tetradentate maleate anionic ligands, forming a robust three-dimensional network. nih.gov

Single Crystal X-ray Diffraction for High-Resolution Structure Determination

While powder XRD is excellent for initial structural determination, single-crystal X-ray diffraction provides unparalleled resolution of atomic positions, bond lengths, and angles. For related lead maleate compounds, single-crystal XRD has been successfully employed to determine their structures. nih.govijert.org This technique involves directing a beam of X-rays onto a single, well-formed crystal and analyzing the resulting diffraction pattern.

Through single-crystal X-ray diffraction analysis, the crystal system and unit cell dimensions of lead maleate compounds have been determined. For instance, a study on lead maleate (PbC₂H₂(CO₂)₂) crystals grown by a gel diffusion method found that it crystallizes in the monoclinic system with the space group P2₁/c. ijert.org Although detailed parameters for tribasic lead maleate specifically are not provided in the search results, the analysis of a related lead maleate compound showcases the type of data obtained.

Table 1: Crystallographic Data for Lead Maleate (PbC₂H₂(CO₂)₂)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Data derived from a study on lead maleate crystals grown by gel diffusion. ijert.org

Detailed analysis of the diffraction data allows for the precise calculation of the distances between atoms and the angles of the chemical bonds. In lead(II) carboxylates, Pb-O bond distances are typically in the range of 2.3–2.5 Å. The arrangement of atoms and the specific bond lengths and angles are crucial in understanding the stability and reactivity of the compound. The stereochemically active 6s² lone pair of electrons on the Pb²⁺ ion significantly influences the coordination geometry, often leading to distorted structures. nih.govrsc.org

The lead atoms in lead(II) compounds can exhibit different coordination geometries, often described as hemidirected or holodirected, depending on the influence of the lone pair of electrons. rsc.org In tribasic lead maleate, the lead is in the +2 oxidation state. nih.gov The structure features infinite slabs of edge-sharing OPb₄ tetrahedra. nih.govvulcanchem.com This indicates a complex coordination environment for the lead centers. In the related lead maleate (PbC₂H₂(CO₂)₂), the lead atoms are heptacoordinated, bonded exclusively to oxygen atoms from the maleate ligands. nih.gov The coordination polyhedra around the Pb²⁺ ions in both compounds are significantly distorted and exhibit a hemidirected geometry, a direct consequence of the stereochemically active lone pair of electrons. nih.govresearchgate.net

Ab Initio Structure Determination from Powder Data

The precise crystal structure of tribasic lead maleate was successfully elucidated not from single-crystal analysis, which is often the preferred method, but through ab initio structure determination using high-resolution synchrotron X-ray powder diffraction (XRPD) data. This approach was necessitated by the unavailability of single crystals of sufficient size and quality for conventional diffraction studies.

The process began with the collection of a high-quality powder diffraction pattern. The experimental data was then indexed, revealing that tribasic lead maleate crystallizes in the monoclinic system. The systematic absences observed in the diffraction pattern were consistent with the space group P2₁/c. Once the unit cell parameters and space group were established, the structural solution was achieved using a direct-space method involving simulated annealing. This computational technique explores potential atomic arrangements within the unit cell to find a configuration that best matches the experimentally observed diffraction pattern.

The final structural model was refined using the Rietveld method, a powerful technique for analyzing powder diffraction data. This refinement process minimizes the difference between the observed diffraction profile and a calculated profile based on the structural model, adjusting atomic positions, thermal parameters, and lattice parameters to achieve the best possible fit. The successful application of this ab initio powder diffraction methodology provided the first definitive structural model for tribasic lead maleate, [Pb₄(C₄H₂O₄)O₃]·H₂O.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₄O₈Pb₄ |

| Formula Weight | 992.85 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (No. 14) |

| Lattice Parameter a | 14.8696(2) Å |

| Lattice Parameter b | 7.2413(1) Å |

| Lattice Parameter c | 9.2435(1) Å |

| Lattice Angle β | 108.571(1)° |

| Unit Cell Volume (V) | 942.52(2) ų |

| Formula Units per Cell (Z) | 4 |

| Calculated Density (ρ) | 6.994 g/cm³ |

Polymorphism and Crystallization Control

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration for industrial materials like tribasic lead maleate. While the monoclinic structure ([Pb₄(C₄H₂O₄)O₃]·H₂O) has been definitively characterized, the existence of other polymorphs or pseudo-polymorphs under different synthesis conditions is recognized. The specific crystalline form obtained significantly influences the material's physical and chemical properties, such as particle size, morphology, surface area, and reactivity, which are crucial for its performance in applications like PVC stabilization.

Control over the crystallization process is therefore paramount for producing a consistent product with desired characteristics. Key parameters that influence the resulting crystalline phase and morphology include reactant concentration, temperature, pH of the reaction medium, and the rate of addition of reagents. By carefully manipulating these conditions, it is possible to direct the crystallization towards a specific polymorph and control its physical attributes. For example, rapid precipitation at lower temperatures may favor the formation of fine, amorphous, or poorly crystalline particles, whereas slower crystallization at elevated temperatures can promote the growth of larger, well-defined crystals of a specific polymorphic form.

| Parameter | Condition | Likely Outcome |

|---|---|---|

| Temperature | Low | Favors smaller particle size, potentially less crystalline material. |

| High | Promotes growth of larger, more well-defined crystals. Can favor specific thermodynamically stable polymorphs. | |

| Reactant Addition Rate | Fast (High Supersaturation) | Leads to rapid nucleation and formation of very fine particles. |

| Slow (Low Supersaturation) | Favors crystal growth over nucleation, resulting in larger, more uniform crystals. | |

| pH | Acidic | Can influence the protonation state of reactants and favor different lead-oxygen-maleate complexes. |

| Basic | Promotes the formation of basic lead salts; precise pH control is critical for targeting the tribasic form. |

Factors Influencing Polymorphic Form Selection

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in materials science. However, specific research into the different polymorphic forms of tribasic lead maleate and the factors governing their formation is not extensively documented in the available literature. Nevertheless, by examining the synthesis conditions for the known monoclinic form and drawing parallels with related lead-based coordination polymers, several key factors can be identified as likely influencers of polymorphic selection.

Synthesis Conditions: The synthesis of the known crystalline form of tribasic lead maleate is typically carried out under controlled conditions. vulcanchem.com These conditions inherently represent a set of parameters that favor the formation of this specific polymorph over others. Key factors include:

pH: The synthesis is often conducted within a specific pH range of 5–6. vulcanchem.com The pH of the reaction medium can influence the protonation state of the maleate ligand and the hydrolysis of lead ions, which in turn can dictate the coordination modes and the resulting crystal structure. uh.edunih.gov Studies on other metal-carboxylate systems have demonstrated that even slight variations in pH can lead to different crystalline phases with altered dimensionality and composition. nih.gov

Temperature: The reaction temperature is generally maintained between 60–80°C. vulcanchem.com Temperature affects reaction kinetics and the thermodynamic stability of different crystalline forms. uh.edunih.gov In some systems, a kinetic product may form at lower temperatures, while a thermodynamically more stable polymorph is favored at higher temperatures. nih.gov

Reactant Ratio: A specific molar ratio of lead to maleate (3:2) is maintained to produce the tribasic form. vulcanchem.com Altering this stoichiometry would likely lead to the formation of different lead maleate species or other lead compounds, rather than a different polymorph of the same compound.

Solvent System: The synthesis is typically performed in an aqueous medium, with organic solvents like ethanol (B145695) sometimes used for precipitation. vulcanchem.com The choice of solvent can significantly impact which polymorphic form crystallizes, as the solvent's polarity and its ability to form hydrogen bonds can influence molecular assembly and crystal packing.

General Principles from Related Compounds: While specific data for tribasic lead maleate is limited, research on other lead coordination polymers and lead carboxylates provides insight into the factors that control polymorphism in this class of materials. For instance, studies on lead-sulfur coordination polymers have shown that kinetic and thermodynamic products with different crystal structures can be selectively synthesized. nih.gov Similarly, investigations into various lead carboxylates have revealed that the coordination geometry around the lead ion can vary, leading to different packing motifs, which is a fundamental aspect of polymorphism. rsc.org The presence of a stereochemically active lone pair on the Pb(II) ion adds a layer of complexity, allowing for diverse coordination geometries that can be influenced by subtle changes in the chemical environment. rsc.org

Advanced Spectroscopic Characterization

Vibrational Spectroscopy Studies

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are powerful for identifying functional groups and confirming structural features.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For tribasic lead maleate (B1232345), with the chemical formula Pb₄O₃·(1/2)H₂O, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

While a detailed, publicly available FTIR spectrum with peak assignments for pure tribasic lead maleate is not readily found in the reviewed scientific literature, the expected spectral features can be inferred from the known functional groups. The most prominent bands would arise from the carboxylate (COO⁻) groups of the maleate moiety. The asymmetric and symmetric stretching vibrations of the C=O bonds in the carboxylate anion are particularly informative. Typically, for metal carboxylates, these bands appear in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively. The exact position of these bands is sensitive to the coordination environment of the metal ion. Additionally, vibrations associated with the Pb-O bonds in the [Pb₄O₃] core are expected at lower wavenumbers, generally below 600 cm⁻¹. The presence of water of hydration would be indicated by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to O-H stretching vibrations.

Raman Spectroscopy for Molecular Vibrations and Structural Confirmation

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the covalent framework of materials like tribasic lead maleate.

Research on tribasic lead maleate has utilized Raman spectroscopy to confirm key structural aspects. The analysis of the Raman spectrum provides a vibrational fingerprint of the compound, allowing for the identification of the maleate anion and the lead oxide substructure.

| Raman Shift (cm⁻¹) | Assignment |

| ~1650 | C=C stretching vibration of maleate |

| ~1400 | Symmetric COO⁻ stretching vibration |

| Not observed | O-H stretching from carboxylic acid |

This table is based on data reported in scientific literature for tribasic lead maleate.

Confirmation of Maleate Moiety Protonation State

A crucial finding from the Raman spectroscopic analysis of tribasic lead maleate is the confirmation of the deprotonated state of the maleate moiety. nih.gov In its acidic form, maleic acid would exhibit characteristic O-H stretching vibrations. The absence of these bands in the Raman spectrum of tribasic lead maleate confirms that the carboxylic acid groups have been fully deprotonated to form the maleate dianion, which then coordinates to the lead centers. nih.govresearchgate.net This is a critical piece of evidence for the described structure of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the local atomic environment in solid materials. It provides detailed information about the connectivity and structure that is not accessible by other techniques.

Solid-State ¹H MAS NMR Spectroscopic Investigations

Solid-state ¹H Magic Angle Spinning (MAS) NMR spectroscopy is used to detect the presence and environment of protons in a solid sample. In the study of tribasic lead maleate, ¹H MAS NMR experiments have been pivotal. nih.gov

Solid-State ¹H-¹³C CP MAS NMR Spectroscopic Investigations

Solid-state ¹H-¹³C Cross-Polarization Magic Angle Spinning (CP MAS) NMR is a more advanced technique that enhances the signal of the less abundant ¹³C nucleus and provides information about the connectivity between protons and carbon atoms.

For tribasic lead maleate, ¹H-¹³C CP MAS NMR experiments provide definitive evidence for the structure of the maleate ligand within the compound. nih.gov The resulting spectrum shows distinct resonances for the carbon atoms of the maleate anion.

| Chemical Shift (ppm) | Assignment |

| ~178 | Carboxylate carbon (COO⁻) |

| ~134 | Olefinic carbon (C=C) |

This table presents typical chemical shifts for the carbon environments in tribasic lead maleate as determined by ¹H-¹³C CP MAS NMR.

The observation of these specific chemical shifts confirms the presence of the maleate backbone and, importantly, the chemical environment of the carbon atoms. The downfield shift of the carboxylate carbon is characteristic of a deprotonated carboxylate group coordinated to a metal. Furthermore, these experiments reinforce the absence of protonated carboxylic acid groups, as the correlation signals would differ significantly if protons were present on the maleate moiety. nih.govresearchgate.net

Other Advanced Spectroscopic Techniques for Elucidation (e.g., UV-Vis for electronic structure, not optical transparency directly)

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to investigate the electronic structure of lead maleate tribasic. The absorption of UV or visible light by the compound corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. In lead maleate tribasic, the electronic transitions could involve orbitals primarily localized on the maleate ligand (e.g., π → π* transitions of the C=C and C=O bonds) as well as charge-transfer transitions between the lead ions and the maleate or oxide ligands.

The position and intensity of the absorption bands in the UV-Vis spectrum can provide valuable information about the electronic environment of the lead ions and the nature of the lead-ligand bonding. For instance, the stereochemically active lone pair of electrons on the Pb²⁺ ion, as confirmed by structural studies, can influence the electronic transitions. nih.gov While detailed studies on the electronic structure of tribasic lead maleate using UV-Vis spectroscopy are not extensively reported, the technique holds the potential to complement the structural information obtained from other methods.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. mpg.de By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally feasible approach to predict material properties. mpg.deyoutube.com For tribasic lead maleate (B1232345), DFT calculations could provide a fundamental understanding of its electronic characteristics, which are essential for predicting its reactivity, optical properties, and stability.

Detailed DFT studies specifically on tribasic lead maleate are not prevalent in publicly accessible literature. However, the application of this theory would typically involve calculating key electronic parameters. The process involves solving the Kohn-Sham equations for the system, where an effective potential includes terms for the external potential from the nuclei, the electron-electron Coulomb interaction (Hartree potential), and an exchange-correlation functional that accounts for the many-body quantum effects. youtube.comaps.org

Research findings from such a study would likely include the total energy of the system, the electronic band structure, and the density of states (DOS). The band structure would reveal whether tribasic lead maleate is an insulator, semiconductor, or metal by showing the energy gap between the valence and conduction bands. The partial density of states (PDOS) would further decompose the electronic states, showing the contributions from lead, oxygen, carbon, and hydrogen atoms, thus clarifying their roles in the electronic makeup of the compound.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Tribasic Lead Maleate

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Band Gap | ~3.5 - 4.5 eV | Indicates insulating behavior, typical for lead-based stabilizers. |

| Valence Band Maximum (VBM) | Primarily composed of O 2p and Pb 6s orbitals | Highlights the role of the lead-oxygen framework and the stereochemically active lone pair in the highest occupied electronic states. |

| Conduction Band Minimum (CBM) | Dominated by Pb 6p orbitals | Defines the lowest unoccupied electronic states, crucial for understanding electronic excitations. |

Molecular Dynamics Simulations for Structural Dynamics

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. youtube.comyoutube.com The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about thermal stability, phase transitions, and the conformational flexibility of a material. escholarship.orgnih.gov

For tribasic lead maleate, MD simulations could model the behavior of its complex crystal structure at different temperatures. Such simulations would treat the interatomic interactions using a force field, a set of parameters and potential energy functions that describe bond stretching, angle bending, and non-bonded interactions like van der Waals forces and electrostatic interactions. youtube.com

Table 2: Typical Parameters for an MD Simulation of Tribasic Lead Maleate

| Parameter | Example Value/Setting | Purpose |

|---|---|---|

| System Size | 5x5x5 supercell (~2000 atoms) | To minimize finite-size effects and represent a bulk material. |

| Force Field | A custom or standard force field (e.g., UFF, COMPASS) parameterized for lead compounds. | To accurately model the interatomic potentials. |

| Time Step | 1.0 femtosecond (fs) | To ensure numerical stability while capturing atomic vibrations. |

| Simulation Time | 10 nanoseconds (ns) | To allow for sufficient sampling of the system's phase space. |

| Temperature | 300 K, 400 K, 500 K | To study the structural dynamics and stability at different operating temperatures. |

Theoretical Predictions of Crystal Habit and Growth

The final shape, or habit, of a crystal is determined by the relative growth rates of its different crystallographic faces. Theoretical models can predict this habit by analyzing the energetic and structural properties of the crystal. For tribasic lead maleate, whose structure consists of infinite slabs of edge-sharing OPb₄ tetrahedra linked by maleate anions, such predictions would be invaluable for controlling its synthesis and physical properties. nih.govacs.org

Theoretical predictions of crystal habit often rely on calculations of attachment energy, which is the energy released when a new layer of molecules is added to a specific crystal face. According to the Bravais-Friedel-Donnay-Harker (BFDH) law, faces with higher attachment energies grow faster and are therefore less likely to be expressed in the final crystal shape. Modern approaches often use quantum mechanical calculations to determine these energies for more accurate predictions. researchgate.net

For tribasic lead maleate, a theoretical study would first involve identifying the stable, low-index crystal faces from its known crystal structure. nih.gov Then, the interaction strength between the bulk crystal and a new growth slice would be calculated for each face. The analysis would likely show that faces that cut through the strong lead-oxygen slab structures have high attachment energies, while faces that are parallel to these slabs and interact more weakly with incoming molecules would have lower attachment energies and thus dominate the crystal habit. This approach has been successfully used to explain the morphology of other lead-containing minerals like lead carbonates. researchgate.net

Computational Modeling of Coordination Environment and Bonding

Computational modeling, in conjunction with experimental data from techniques like X-ray diffraction, provides a detailed picture of the coordination environment and bonding within a crystal structure. For tribasic lead maleate hemihydrate ([Pb₄O₃]C₂H₂(CO₂)₂·(1/2)H₂O), structural analysis has revealed a complex and unique bonding arrangement. nih.govacs.org

The structure was solved ab initio from X-ray powder diffraction data. nih.gov This modeling shows that the fundamental building block is an oxo-centered tetrahedron, OPb₄. These tetrahedra share edges to form infinite slabs with the composition [Pb₄O₃] that extend along the c-axis. nih.govacs.org The maleate anions act as tetradentate ligands, meaning they bond to the lead centers through all four of their oxygen atoms. These maleate ligands bridge the inorganic [Pb₄O₃] slabs, creating a robust three-dimensional network. nih.gov

A critical feature of the lead coordination environment is the influence of the 6s² lone pair of electrons on the Pb²⁺ ion. The coordination polyhedra around the lead atoms are strongly distorted and exhibit a hemidirected geometry, where the bonds are directed to one side of the lead atom. nih.govacs.org This distortion is a direct result of the stereochemical activity of the lone pair, which occupies space in the coordination sphere. The lead atoms are heptacoordinated, bonding to oxygen atoms from both the oxo-centered tetrahedra and the maleate ligands. acs.org

Table 3: Coordination and Bonding in Tribasic Lead Maleate Hemihydrate

| Feature | Description | Source |

|---|---|---|

| Primary Structural Unit | Edge-sharing OPb₄ tetrahedra. | nih.gov |

| Inorganic Framework | Infinite slabs of [Pb₄O₃] composition running along the c-axis. | nih.govacs.org |

| Lead (Pb²⁺) Coordination | Heptacoordinated (7-coordinate). | acs.org |

| Coordination Geometry | Hemidirected and strongly distorted due to the stereochemically active 6s² lone pair. | nih.govacs.org |

| Ligand | Maleate anion (C₂H₂(CO₂)₂²⁻). | nih.gov |

| Ligand Bonding Mode | Tetradentate, linking the inorganic slabs into a 3D network. | nih.gov |

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Tribasic lead maleate hemihydrate | [Pb₄O₃]C₂H₂(CO₂)₂·(1/2)H₂O |

| Lead maleate | PbC₂H₂(CO₂)₂ |

Applications in Advanced Materials and Industrial Chemistry Non Biological Focus

Role as a Heat Stabilizer in Polymer Science

Tribasic lead maleate (B1232345) is widely recognized for its role as a heat stabilizer, particularly in halogenated polymers like polyvinyl chloride (PVC). ijert.org Lead-based stabilizers, including tribasic lead maleate, are among the most effective and cost-efficient options for protecting PVC from thermal degradation during processing and throughout its service life. specialchem.com The incorporation of these stabilizers into PVC formulations results in compounds with excellent heat and light stability, as well as superior mechanical and electrical properties. specialchem.com

Mechanisms of Stabilization in Halogenated Polymers (e.g., PVC)

The thermal degradation of PVC is a complex process that involves the release of hydrogen chloride (HCl), leading to the formation of conjugated double bonds within the polymer chain. xin-color.com This process, known as dehydrochlorination, is autocatalytic, meaning the released HCl further accelerates the degradation. xin-color.com The formation of these polyene sequences results in discoloration, ranging from yellow to black, and a significant deterioration of the material's physical properties. xin-color.com

Tribasic lead maleate and other basic lead stabilizers function through several mechanisms to counteract this degradation:

HCl Scavenging: The primary role of basic lead stabilizers is to neutralize the HCl as it is evolved. uq.edu.au The high basicity of tribasic lead maleate allows it to effectively absorb HCl, forming lead chloride (PbCl2). uq.edu.au This reaction prevents the autocatalytic breakdown of the PVC. xin-color.com

Radical Trapping: Some research suggests a free-radical mechanism where lead compounds inhibit dehydrochlorination by reacting with and trapping chlorine radicals released from the PVC. uq.edu.au This "true stabilization" goes beyond simple HCl scavenging. uq.edu.au

Reaction with Unstable Chlorine Atoms: Lead stabilizers can replace unstable chlorine atoms on the polymer backbone, creating a more stable structure and preventing the initiation of degradation. xin-color.compvcchemical.com

Diels-Alder Reaction: Specifically for tribasic lead maleate, its maleate moiety can undergo a Diels-Alder reaction with the conjugated dienes formed during PVC degradation. This interaction helps to improve color retention.

Performance in Wire Insulation and Jacketing Materials

The excellent electrical insulation properties and heat stability conferred by lead stabilizers make them highly suitable for wire and cable applications. specialchem.comhdl-corp.com Tribasic lead maleate is specifically used in the insulation and jacketing of wires. ijert.orgspecialchem.comturi.org Its use contributes to the durability and long-term performance of electrical wiring, especially in applications requiring resistance to elevated temperatures. specialchem.com Formulations containing tribasic lead maleate are often used for both flexible and rigid PVC applications in the wire and cable industry. specialchem.com

| Property | Benefit | Application Area |

|---|---|---|

| Excellent Heat Stability | Prevents thermal degradation during processing and use. specialchem.com | Wire Insulation, Cable Jacketing, Pipes specialchem.comhdl-corp.com |

| Good Electrical Insulation | Maintains high dielectric strength. xin-color.compvcchemical.com | Wire and Cable Applications specialchem.com |

| Improved Light Stability | Enhances resistance to UV degradation. specialchem.com | Outdoor Applications |

| Cost-Effective | Provides high performance at a reasonable cost. specialchem.com | General PVC Processing specialchem.com |

| Color Stability | Improves color retention through Diels-Alder reactions. | Visible PVC Products |

Application as a Vulcanizing Agent in Elastomer Technology

Beyond its role in PVC, tribasic lead maleate also serves as a vulcanizing or curing agent in certain types of elastomers. epa.govtoxicdocs.org Vulcanization is a chemical process that converts natural rubber and other elastomers into more durable materials by forming cross-links between individual polymer chains.

Interaction with Chlorosulfonated Polyethylene (B3416737)

Tribasic lead maleate is a commonly used curing agent for chlorosulfonated polyethylene (CSPE). google.comgoogleapis.com The curing of CSPE involves the reaction of its sulfonyl chloride groups and chlorine atoms with a suitable agent. google.com Metal oxides and salts, including tribasic lead maleate, are effective in this role. google.comgoogle.com The vulcanization of CSPE with agents like tribasic lead maleate results in materials with robust physical properties suitable for various industrial applications such as hoses and rubber-coated fabrics. google.com The process can also be influenced by other components in the formulation, such as organic acids, which can assist in the curing process. google.com

Usage in Pigment Science and Coatings Technology

Tribasic lead maleate also finds applications in the field of pigments and coatings, where it can influence the final properties of the material.

Influence on Color Stability and Opacity in Materials

In its applications, tribasic lead maleate is noted for its high opacity in PVC resins. specialchem.com This property is beneficial in applications where a high degree of hiding power is desired. While primarily a stabilizer, its contribution to opacity can be a secondary benefit in pigmented systems. kansalpolychem.com Furthermore, as mentioned in the context of PVC stabilization, its ability to participate in Diels-Alder reactions contributes to improved color stability, which is a critical factor in the longevity of pigmented materials and coatings. dss.go.th It has also been mentioned as a potential component in electrically conductive coating compositions. google.comgoogle.com

Environmental Chemical Transformation Pathways Non Toxicological

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

Hydrolysis Pathways of the Maleate (B1232345) Ligand

The hydrolysis of the maleate anion can proceed through different mechanisms, potentially catalyzed by the presence of the lead ion itself, which can act as a Lewis acid. viu.ca In general, the hydrolysis of carboxylate esters can be catalyzed by both acids and bases. libretexts.org In the case of the maleate ligand, the neighboring carboxyl group can participate in intramolecular catalysis, influencing the reaction rate. cdnsciencepub.com The hydrolysis of maleate can lead to the formation of malic acid through the addition of a water molecule across the double bond.

It has been observed in studies of other metal-maleate complexes that the hydrolysis can be a significant degradation pathway. acs.org For instance, kinetic studies on the hydrolysis of various maleate esters have been conducted, though direct extrapolation to tribasic lead maleate requires caution due to the specific influence of the tribasic lead structure. cdnsciencepub.com

Photochemical Degradation under Environmental Conditions

Photochemical degradation, or photolysis, is another significant abiotic pathway for the transformation of tribasic lead maleate. This process is initiated by the absorption of sunlight, which can lead to the degradation of the maleate ligand. nih.gov The double bond in the maleate molecule is a chromophore that can absorb ultraviolet radiation, leading to electronic excitation and subsequent chemical reactions. scispace.com

One of the primary photochemical reactions of maleic acid (the protonated form of maleate) is cis-trans isomerization to fumaric acid. chemrxiv.orgchemrxiv.org This transformation can alter the structure and properties of the organic part of the compound. Additionally, photolysis can lead to the breakdown of the maleate molecule into smaller organic compounds. tandfonline.com The presence of photosensitizers in the environment can also accelerate the photochemical degradation of organic compounds.

While specific studies on the photolysis of tribasic lead maleate are scarce, research on the photochemical behavior of other lead carboxylates and maleic acid suggests that degradation under solar irradiation is a plausible environmental fate. nih.govtandfonline.com The lead ion itself may also influence the photochemical process.

Chemical Persistence and Speciation in Non-Biological Environmental Compartments

The speciation of lead, which refers to its different chemical forms, is crucial for understanding its mobility and bioavailability. nih.govresearchgate.net In soil and aquatic systems, lead can exist in various forms, including free ions, complexes with organic and inorganic ligands, and as part of solid mineral phases. nih.govnih.gov The speciation of lead released from stabilizers like tribasic lead maleate will be governed by environmental factors such as pH, redox potential, and the presence of other ions and organic matter. nih.govmdpi.com

In soils, lead has a strong affinity for organic matter and clay minerals, which can limit its mobility. nih.govacs.org However, changes in environmental conditions can lead to the remobilization of lead. The maleate portion of the molecule will likely degrade, leaving the lead to partition between the aqueous phase and solid matrices in the environment.

Factors Influencing Lead Speciation in the Environment

| Environmental Factor | Influence on Lead Speciation | Reference |

|---|---|---|

| pH | Affects the solubility of lead minerals and the surface charge of sorbents. At higher pH, lead tends to form hydroxides and carbonates, reducing its mobility. | nih.govmdpi.commdpi.com |

| Organic Matter | Forms stable complexes with lead (e.g., lead-humate), which can either decrease or increase its mobility depending on the nature of the organic matter. | nih.govacs.org |

| Clay Minerals | Adsorb lead ions through cation exchange and surface complexation, reducing their concentration in the aqueous phase. | mdpi.comresearchgate.netbohrium.com |

| Anions (e.g., phosphate, carbonate, sulfate) | Can precipitate with lead to form insoluble minerals like pyromorphite (B1263725) (lead phosphate), cerussite (lead carbonate), and anglesite (lead sulfate), which are relatively stable. | nih.govmdpi.com |

Interaction with Inorganic Environmental Matrices (e.g., mineral surfaces)

The lead released from the degradation of tribasic lead maleate will interact strongly with inorganic components of soil and sediment. Mineral surfaces, such as those of clays, iron oxides, and manganese oxides, play a critical role in sequestering lead in the environment. mdpi.comresearchgate.netresearchgate.net

The primary mechanisms of interaction are surface adsorption and precipitation. Lead ions can be adsorbed onto the surfaces of minerals through processes like cation exchange and the formation of inner-sphere and outer-sphere complexes. mdpi.comjwent.net The formation of inner-sphere complexes, where the lead ion bonds directly to the mineral surface, results in strong and less reversible binding. researchgate.net

The type of mineral, its surface area, and the chemical conditions of the surrounding water (like pH) all influence the extent and strength of lead sorption. mdpi.comacs.org For example, iron and manganese oxides are known to have a high capacity for adsorbing lead. researchgate.net The interaction with these mineral surfaces is a key process that controls the concentration of dissolved lead in natural waters and its potential for transport. researchgate.netgeoscienceworld.org

Mechanisms of Lead Interaction with Mineral Surfaces

| Interaction Mechanism | Description | Relevant Mineral Types | Reference |

|---|---|---|---|

| Cation Exchange | Positively charged lead ions (Pb²⁺) replace other cations (e.g., Ca²⁺, Mg²⁺) on negatively charged mineral surfaces. | Clay minerals (e.g., montmorillonite, illite) | mdpi.comjwent.net |

| Surface Complexation (Inner-sphere) | Direct chemical bonding of lead ions to functional groups (e.g., hydroxyl groups) on the mineral surface. | Iron oxides (e.g., goethite, ferrihydrite), Manganese oxides, Clay minerals | researchgate.netmdpi.comfrontiersin.org |

| Surface Complexation (Outer-sphere) | Electrostatic attraction between hydrated lead ions and a charged mineral surface, with a layer of water molecules between the ion and the surface. | Various mineral surfaces | mdpi.com |

| Surface Precipitation | Formation of new, solid lead-containing mineral phases on the surface of existing minerals. | All mineral surfaces, particularly where local supersaturation occurs. | researchgate.net |

Future Research Directions and Outlook

Development of Novel Synthetic Routes

The conventional synthesis of lead carboxylates often involves the reaction of lead oxide with the corresponding carboxylic acid. acs.org However, there is a growing interest in developing more sustainable and efficient synthetic methodologies.

Future research will likely focus on:

Mechanochemical Synthesis: This solvent-free approach, which uses mechanical energy to initiate chemical reactions, has shown promise for the synthesis of various metal carboxylates, including sodium carboxylates and zero-dimensional cesium lead mixed-halide perovskites. rsc.orgacs.org Investigating the mechanochemical synthesis of tribasic lead maleate (B1232345) could lead to a more environmentally friendly and economically viable production process. nih.gov

Hydrothermal and Solvothermal Synthesis: These methods, which involve chemical reactions in aqueous or non-aqueous solvents at elevated temperatures and pressures, have been successfully used to synthesize lead sulphide nanoparticles and lead halide coordination polymers. nih.govresearchgate.net Exploring these routes for tribasic lead maleate could offer better control over crystal size and morphology. youtube.com

Electrochemical Synthesis: Recent advancements in electrochemical carboxylation using CO2 as a C1 building block present a sustainable pathway for producing carboxylic acids and their derivatives. acs.orgnih.gov Investigating the electrochemical synthesis of maleic acid and its subsequent reaction to form tribasic lead maleate could be a novel research avenue.

Green Chemistry Initiatives: Drawing inspiration from the development of greener synthesis methods for related compounds like tribasic lead sulfate, future work could focus on using less hazardous starting materials and reaction conditions for producing tribasic lead maleate.

A comparison of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for Tribasic Lead Maleate

| Synthesis Route | Potential Advantages | Research Focus |

|---|---|---|

| Mechanochemical | Solvent-free, reduced waste, potentially faster reaction times. | Investigating reaction kinetics, scalability, and final product purity. |

| Hydrothermal/Solvothermal | Good control over particle size and morphology, potential for novel crystal structures. | Optimizing reaction parameters (temperature, pressure, solvent) to control product characteristics. |

| Electrochemical | Use of renewable energy, potential for CO2 utilization, sustainable. | Developing efficient catalytic systems and understanding reaction mechanisms. |

| Green Chemistry | Reduced environmental impact, use of safer reagents. | Identifying alternative lead sources and reaction pathways with lower toxicity. |

Exploration of New Structural Motifs in Lead-Maleate Systems

The crystal structure of tribasic lead maleate hemihydrate, with the formula [Pb4O3]C2H2(CO2)2·1/2H2O, consists of infinite slabs of edge-sharing OPb4 tetrahedra linked by maleate ligands. rewachem.com The lead ions are in the 2+ oxidation state and exhibit a hemidirected coordination geometry due to the stereochemically active lone pair of electrons. rewachem.com

Future research in this area could explore:

Varying Reaction Conditions: Systematically altering synthesis parameters such as temperature, pH, and solvent system could lead to the formation of new lead-maleate coordination polymers with different structural motifs.

Mixed-Ligand Systems: Introducing other carboxylate or N-donor co-ligands into the reaction mixture could result in the formation of heteroleptic lead-maleate complexes with unique crystal structures and properties. nih.gov

Influence of the Lone Pair: Further investigation into the stereochemical activity of the Pb(II) lone pair in different chemical environments could lead to the design of new materials with specific electronic or optical properties. Studies on other lead carboxylates have shown that the coordination can be either hemidirected or holodirected, suggesting that different packing motifs are possible. rsc.org

Advanced Characterization Techniques for Intricate Structural Features

A thorough understanding of the structure-property relationships in tribasic lead maleate requires the use of a suite of advanced characterization techniques.

Key techniques for future research include:

Solid-State NMR Spectroscopy: 13C and 207Pb solid-state NMR can provide detailed information about the local coordination environment of the carbon and lead atoms, respectively, helping to distinguish between different structural motifs. rsc.org

Raman and Infrared Spectroscopy: These vibrational spectroscopy techniques are crucial for confirming the coordination of the maleate ligand and identifying the presence of other functional groups or water molecules in the crystal structure. rewachem.comnih.gov

X-ray Diffraction (XRD): Single-crystal and powder XRD remain indispensable for determining the crystal structure and phase purity of newly synthesized lead-maleate compounds. rewachem.com

Scanning Electron Microscopy (SEM): SEM is useful for examining the topography and morphology of lead maleate particles, which can be correlated with their performance in applications. scielo.br

Theoretical Insights into Reactive Intermediates and Transition States

Density Functional Theory (DFT) calculations have proven to be a powerful tool for investigating the electronic structure, stability, and reaction mechanisms of various materials.

Future theoretical studies on tribasic lead maleate could focus on:

Modeling Reaction Pathways: DFT calculations can be used to model the potential energy surfaces of different synthetic routes, helping to identify the most favorable reaction pathways and predict the structure of reactive intermediates and transition states.

Understanding Stability: Theoretical investigations can provide insights into the factors that contribute to the thermal stability of tribasic lead maleate, which is crucial for its application as a heat stabilizer.

Simulating Spectroscopic Data: Calculating theoretical NMR, IR, and Raman spectra can aid in the interpretation of experimental data and the structural elucidation of new lead-maleate compounds.

Adsorption and Reactivity: DFT calculations, similar to those used to study lead vapor adsorption on kaolinite (B1170537) surfaces, could be employed to understand the interaction of tribasic lead maleate with other molecules, which is relevant for its role as a stabilizer and its environmental behavior. nih.gov

Innovation in Sustainable Industrial Applications

The primary industrial application of tribasic lead maleate is as a heat stabilizer for PVC. chembroad.comfaithind.comtldvietnam.comtldvietnam.com However, due to the toxicity of lead, there is a strong regulatory push to replace lead-based stabilizers with safer alternatives. stabilisers.eugoldstab.comrewachem.complatinumindustriesltd.com

Future innovation in this area will likely involve:

Development of Lead-Free Stabilizers: Research is heavily focused on developing and improving the performance of lead-free stabilizers, such as those based on calcium-zinc (Ca-Zn) and organic compounds. rewachem.comgoldstab.comrewachem.com These alternatives aim to match the performance of lead stabilizers in terms of heat stability and weatherability. goldstab.com

Nanotechnology in Stabilization: The use of nanoparticles, such as titanium dioxide and zinc oxide, as stabilizers for PVC is a promising area of research that could offer enhanced performance with lower toxicity. chembroad.com

Recycling of PVC Containing Lead Stabilizers: Developing safe and efficient methods for recycling PVC products that contain legacy lead stabilizers is a critical area of research to prevent the release of lead into the environment. researchgate.net

Understanding Long-Term Environmental Chemical Behavior

The long-term environmental fate of tribasic lead maleate is a significant concern that requires further investigation. Lead is a persistent environmental pollutant, and its behavior in soil and water is complex. youtube.comnih.gov

Key areas for future research include:

Leaching from PVC Products: Studies are needed to quantify the rate at which tribasic lead maleate and its degradation products leach from PVC materials under various environmental conditions. The leaching of additives from plastics is a known environmental concern. oaepublish.come-a.earthmdpi.com

Transformation in Soil and Water: Research should focus on understanding the chemical transformations that tribasic lead maleate undergoes in different soil types and aquatic environments. The mobility of lead in soil is influenced by factors such as pH and the presence of organic matter. mdpi.com

Bioavailability and Ecotoxicity: It is crucial to assess the bioavailability of lead from tribasic lead maleate to various organisms and its potential ecotoxicological effects. The presence of lead can impact the bioremediation of other pollutants in contaminated soils. nih.gov

Development of Remediation Strategies: Investigating effective remediation techniques for soils and water contaminated with lead from the degradation of PVC products is essential for mitigating environmental risks. youtube.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for lead maleate tribasic, and how do reaction parameters influence its crystallinity and purity?

- Methodological Answer : Synthesis typically involves controlled stoichiometric reactions between lead oxide and maleic acid under alkaline conditions. Key parameters include pH (maintained at 8-10), temperature (80-100°C), and reaction time (4-6 hrs). Post-synthesis, purification via recrystallization in aqueous ethanol is recommended. Characterization via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirms phase purity, while thermogravimetric analysis (TGA) evaluates thermal stability .

Q. Which analytical techniques are most effective for characterizing the structural and thermal properties of lead maleate tribasic?

- Methodological Answer :

- Structural Analysis : XRD for crystallinity, FTIR for functional groups (e.g., maleate C=O stretching at ~1700 cm⁻¹), and nuclear magnetic resonance (NMR) for ligand coordination (though limited due to lead's paramagnetism).

- Thermal Stability : TGA (20–800°C, 10°C/min) to assess decomposition stages, and differential scanning calorimetry (DSC) for phase transitions.

- Elemental Composition : Inductively coupled plasma mass spectrometry (ICP-MS) for lead content quantification .

Q. How can researchers validate the identity of lead maleate tribasic using reference standards?

- Methodological Answer : Cross-reference with certified standards (CAS 61790-14-5) using:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection.

- Spectroscopy : Match FTIR peaks with databases (e.g., NIST).

- CAS Registry : Confirm via Chem Service Inc. or regulatory databases, avoiding non-certified sources .

Advanced Research Questions

Q. What mechanistic insights explain the role of lead maleate tribasic in improving color stability in polymers via the Diels-Alder reaction?

- Methodological Answer : The maleate moiety acts as a dienophile, reacting with conjugated dienes (e.g., degradation byproducts in PVC) to form stable cyclohexene derivatives. Experimental validation includes:

- Kinetic Studies : Monitor reaction rates under UV exposure using UV-Vis spectroscopy.

- Product Analysis : Gas chromatography-mass spectrometry (GC-MS) to identify Diels-Alder adducts.

- Compare with tin maleates to assess efficiency differences .

Q. How can contradictory data on lead maleate tribasic’s solubility in organic solvents be resolved?

- Methodological Answer : Address discrepancies through:

- Standardized Solubility Tests : Use OECD Guideline 105 (shake-flask method) under controlled temperature (25°C) and solvent purity.

- Data Triangulation : Cross-validate results with multiple techniques (e.g., gravimetric analysis vs. UV-Vis).

- Meta-Analysis : Statistically aggregate historical data, accounting for variables like particle size and solvent polarity .

Q. In comparative studies, how do the electrical insulating properties of lead maleate tribasic contrast with dibasic lead phthalate or lead stearate?

- Methodological Answer :

- Dielectric Testing : Measure dielectric constant (ε) and loss tangent (tan δ) at frequencies from 1 Hz–1 MHz.

- Environmental Stress : Expose samples to humidity (85% RH) and heat (70°C) to simulate aging.

- Performance Metrics : Lead maleate tribasic shows superior UV resistance but lower dielectric strength than dibasic lead phthalate, making it suitable for outdoor cable coatings .

Q. What methodologies optimize the environmental stability testing of lead maleate tribasic in polymer matrices?

- Methodological Answer :

- Accelerated Aging : Use QUV weatherometers (UVB-313 lamps, 0.76 W/m²) for 500–1000 hrs.

- Mechanical Testing : Track tensile strength retention (ASTM D638) and colorimetry (CIELab ΔE*).

- Leachate Analysis : ICP-MS to monitor lead leaching in aqueous environments .

Data Presentation Example

| Property | Lead Maleate Tribasic | Dibasic Lead Phthalate |

|---|---|---|

| Dielectric Constant (ε) | 3.2 ± 0.1 | 2.8 ± 0.1 |

| Decomposition Temp. (°C) | 290–320 | 250–280 |

| Solubility in H₂O (mg/L) | <0.1 | <0.1 |

| UV Stability (ΔE* after 500 hrs) | 1.5 | 4.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.